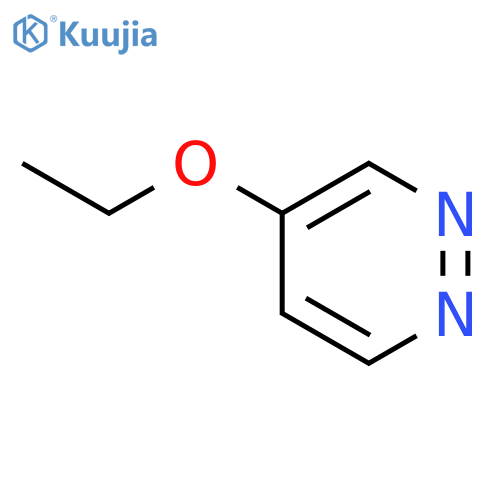Cas no 98134-74-8 (4-Ethoxypyridazine)
4-エトキシピリダジンは、ピリダジン骨格にエトキシ基が導入された有機化合物です。分子式C6H8N2Oで表され、医農薬中間体や機能性材料の合成において重要なビルディングブロックとして活用されます。特に、求核置換反応やクロスカップリング反応における高い反応性が特徴で、医薬品開発分野では活性化合物の構造修飾に有用です。純度99%以上の高品質品は、再結晶法やカラム精製により調製され、HPLCやNMRによる厳密な品質管理が行われています。保管時は遮光・防湿条件下で安定性を保持します。

4-Ethoxypyridazine structure
商品名:4-Ethoxypyridazine
4-Ethoxypyridazine 化学的及び物理的性質
名前と識別子
-
- 4-Ethoxypyridazine
- 98134-74-8
- 1,4-CYCLOHEXANEDIMETHYL1,4-DIMETHACRYLATE
- SCHEMBL12326071
-
- インチ: InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-8-5-6/h3-5H,2H2,1H3
- InChIKey: DIHPWPXPOQOIKS-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CN=NC=C1
計算された属性
- せいみつぶんしりょう: 124.063662883g/mol
- どういたいしつりょう: 124.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 77.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
4-Ethoxypyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM362876-1g |
4-ethoxypyridazine |
98134-74-8 | 95%+ | 1g |
$*** | 2023-04-18 | |
| Alichem | A029194706-10g |
4-Ethoxypyridazine |
98134-74-8 | 95% | 10g |
$787.50 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750872-1g |
4-Ethoxypyridazine |
98134-74-8 | 98% | 1g |
¥1501.00 | 2024-04-23 | |
| Alichem | A029194706-5g |
4-Ethoxypyridazine |
98134-74-8 | 95% | 5g |
$445.50 | 2023-08-31 | |
| Crysdot LLC | CD11001422-1g |
4-Ethoxypyridazine |
98134-74-8 | 95+% | 1g |
$280 | 2024-07-19 |
4-Ethoxypyridazine 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
98134-74-8 (4-Ethoxypyridazine) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 307-59-5(perfluorododecane)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
